

5-(Chloromethyl)-1-methylpyrazole Hydrochloride CAS number

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Compound of Interest

Compound Name:	5-(Chloromethyl)-1-methylpyrazole Hydrochloride
CAS No.:	1434128-56-9
Cat. No.:	B1631760

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An In-depth Technical Guide to **5-(Chloromethyl)-1-methylpyrazole Hydrochloride**

Executive Summary

This guide provides a comprehensive technical overview of **5-(Chloromethyl)-1-methylpyrazole Hydrochloride**, a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway, and elucidate its reactivity, which is central to its utility. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its characterization, application, and safe handling. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets, from kinases to receptors.[1] Within this important class of compounds, **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** emerges as a particularly valuable synthetic intermediate. Its structure combines the stable, aromatic pyrazole core with a reactive chloromethyl group, enabling its use as a versatile precursor for constructing more complex, biologically active molecules.[2][3] This guide serves to consolidate the critical technical information required for its effective and safe utilization in a research and development setting.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** is a salt, which enhances its stability and handling characteristics compared to its free base form.

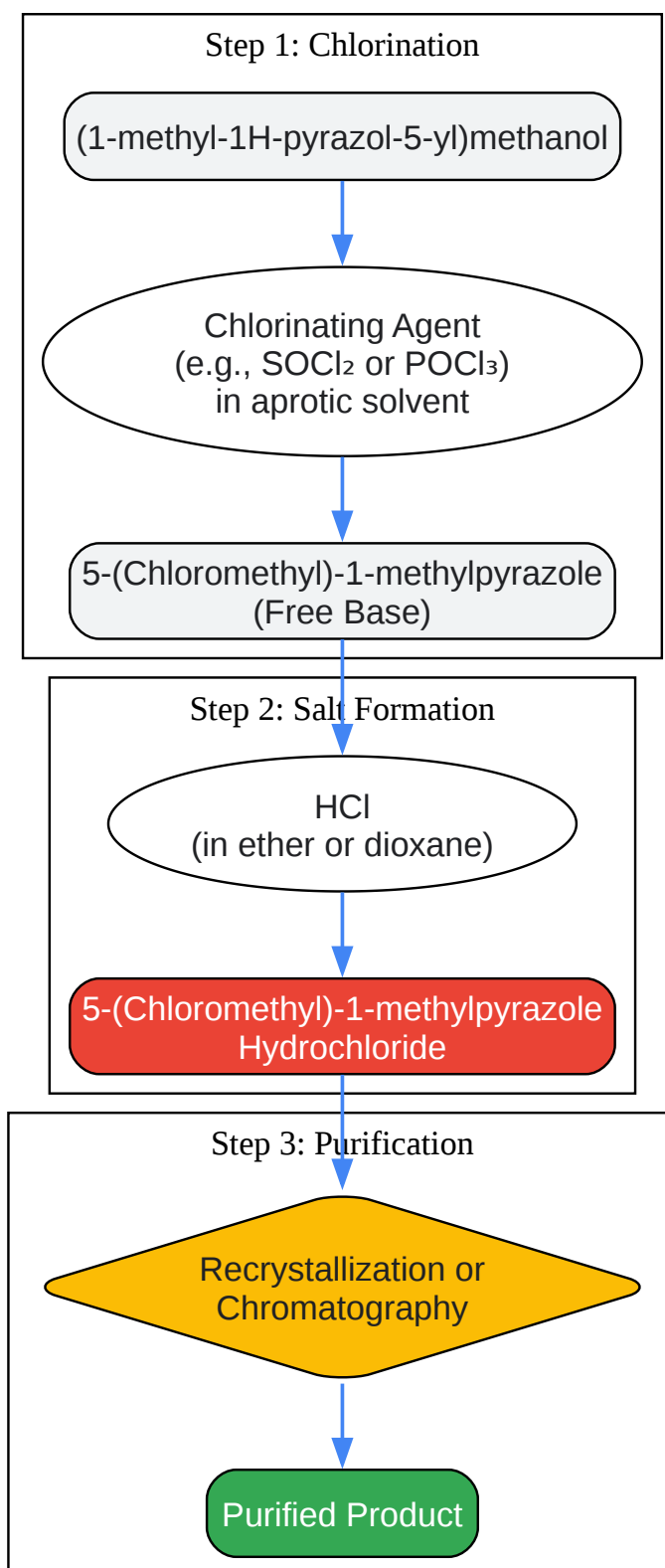
Property	Data	Source(s)
Chemical Name	5-(Chloromethyl)-1-methylpyrazole Hydrochloride	[2]
CAS Number	1434128-56-9	[2]
Synonyms	5-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride	[4]
Molecular Formula	C ₅ H ₈ Cl ₂ N ₂	[2]
Molecular Weight	167.04 g/mol	[2]
Free Base CAS	84547-63-7	[4][5]
Free Base Formula	C ₅ H ₇ ClN ₂	[4]
Free Base M.W.	130.58 g/mol	[4]
Storage	Store in freezer (-20°C), under inert atmosphere	[4]

Synthesis and Mechanistic Considerations

The synthesis of **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** is typically achieved through the chlorination of its corresponding alcohol precursor, (1-methyl-1H-pyrazol-5-yl)methanol. The choice of chlorinating agent is critical and dictates the reaction conditions. Agents like thionyl chloride or phosphoryl trichloride are effective for this transformation.^[6] The hydrochloride salt is then formed by treatment with hydrochloric acid.

Representative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis, emphasizing the key transformations.



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Caption: Synthetic workflow for **5-(Chloromethyl)-1-methylpyrazole Hydrochloride**.

Experimental Protocol: A Self-Validating Approach

Objective: To synthesize **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** from (1-methyl-1H-pyrazol-5-yl)methanol.

Materials:

- (1-methyl-1H-pyrazol-5-yl)methanol
- Thionyl chloride (SOCl₂)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Diethyl Ether
- 2M HCl in Diethyl Ether
- Nitrogen or Argon gas supply

Procedure:

- **Reaction Setup:** Under an inert atmosphere (N₂ or Ar), dissolve (1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous DCM in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.
- **Cooling:** Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction with thionyl chloride.
- **Chlorination:** Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
- **Reaction Monitoring:** After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- **Solvent Removal:** Concentrate the organic phase under reduced pressure to yield the crude free base, 5-(Chloromethyl)-1-methylpyrazole.
- **Salt Formation:** Dissolve the crude product in a minimal amount of anhydrous diethyl ether. Add 2M HCl in diethyl ether (1.2 eq) dropwise while stirring.
- **Isolation:** The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Spectroscopic Characterization

Structural confirmation is non-negotiable. The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals. Based on a similar structure, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, the key resonances would be a singlet for the N-methyl protons (N-CH₃), a singlet for the chloromethyl protons (CH₂Cl), and a singlet for the pyrazole ring proton.^[6]
- **Mass Spectrometry (MS):** MS analysis will confirm the molecular weight. The mass spectrum of the free base (C₅H₇ClN₂) should show a molecular ion peak corresponding to its mass (m/z ≈ 130.58).^[4]
- **Crystal Structure:** The pyrazole ring is nearly planar.^[6] In the solid state, molecules can be linked by intermolecular interactions.^[6]

Reactivity and Application in Synthesis

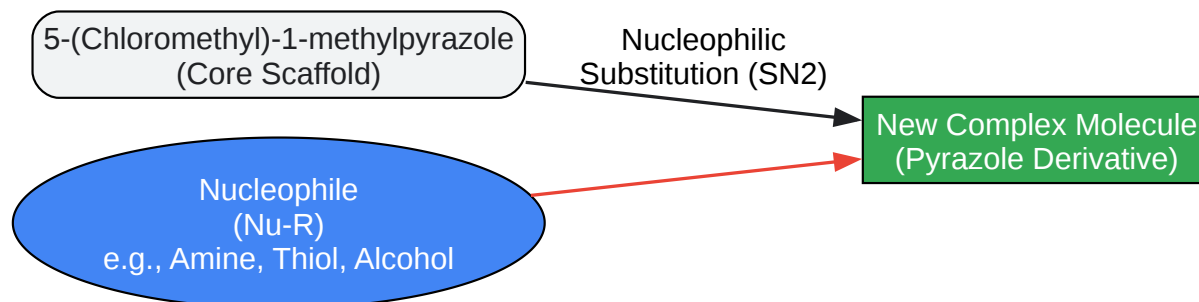
The synthetic utility of **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** stems directly from the reactivity of the chloromethyl group.^[3] This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the pyrazole scaffold to a wide variety of other molecules.

Core Synthetic Utility: A Versatile Building Block

The compound serves as a key intermediate for introducing the 1-methylpyrazole moiety into larger target structures.^[2] This is particularly valuable in:

- Drug Discovery: Building novel candidates for anti-inflammatory, infectious, and oncological diseases.[3]
- Agrochemicals: Developing new herbicides and plant growth regulators.[2]

The diagram below illustrates this fundamental reactivity.



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Caption: Role as an electrophilic building block in synthesis.

This reactivity allows chemists to easily perform alkylation and coupling reactions, making it a valuable tool for constructing complex heterocyclic systems and performing structure-activity relationship (SAR) studies.[2]

Safety, Handling, and Storage

Authoritative grounding in safety protocols is paramount. **5-(Chloromethyl)-1-methylpyrazole Hydrochloride** is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Profile

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[4][7]
Skin Corrosion	H314	Causes severe skin burns and eye damage	[4][7]
Serious Eye Damage	H318	Causes serious eye damage	[7]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[7]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical splash-resistant safety goggles and a face shield.[7]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[7]
 - Respiratory Protection: Avoid breathing dust/fumes. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended. [4] The material should be stored locked up.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

5-(Chloromethyl)-1-methylpyrazole Hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its defined physicochemical properties, predictable reactivity, and established role as a versatile building block make it indispensable for researchers in drug discovery and agrochemical development. Understanding its synthesis, handling its reactivity, and respecting its safety profile are the keys to unlocking its full potential in the laboratory.

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